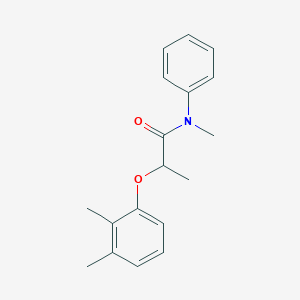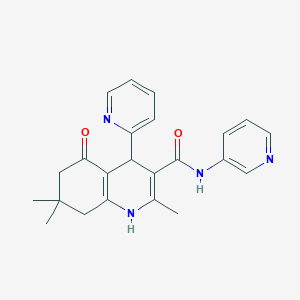
2-(2,3-二甲基苯氧基)-N-甲基-N-苯基丙酰胺
描述
2-(2,3-dimethylphenoxy)-N-methyl-N-phenylpropanamide, commonly known as DMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPA is a white crystalline powder that has a molecular weight of 311.4 g/mol and a melting point of 105-107°C.
科学研究应用
合成与抗癌活性
一项研究重点关注功能化氨基酸衍生物的合成,揭示了它们在设计新的抗癌剂中的潜力。化合物对人类癌细胞系表现出细胞毒性,表明了一条针对特定癌症(如卵巢癌和口腔癌)的靶向治疗的开发途径 (Vivek Kumar 等人,2009)。
晶体结构分析
另一项研究探索了相关化合物的晶体结构,提供了对其分子构型和潜在相互作用的见解。了解这些结构可以通过增强药物设计过程来帮助开发更有效的药物 (T. Kolev 等人,1995)。
药物分布和成像
对碘-131 标记的中枢作用药物(包括与目标化合物相似的衍生物)的进一步研究表明,身体分布存在显着差异,突出了其在医学影像和治疗中的潜在用途 (U. Braun 等人,1977)。
旋转异构体和环化
对 N-甲基-N-芳基乙酰胺的旋转优先级和衍生的烯醇的研究提出了对不对称 Hartwig 氧吲哚环化的影响。此类研究有助于理解对合成化学和药物开发至关重要的分子行为 (Jérémie Mandel 等人,2013)。
分子相互作用和聚合
对手性乙基锌配合物及其与各种试剂的反应性的研究揭示了丙交酯聚合的机理。这项研究对生产可生物降解塑料和理解聚合物化学中涉及的催化过程具有重要意义 (Guillaume Labourdette 等人,2009)。
属性
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-methyl-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13-9-8-12-17(14(13)2)21-15(3)18(20)19(4)16-10-6-5-7-11-16/h5-12,15H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVHPNVLKZQSRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)N(C)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(methoxycarbonyl)phenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B4058502.png)
![[2-(5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-4-bromophenoxy]acetic acid](/img/structure/B4058504.png)
![1-[4-({[2-(2-furyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B4058514.png)
![(3R)-1-{2-[(2-thienylmethyl)amino]benzoyl}pyrrolidin-3-ol](/img/structure/B4058522.png)

![3-(2-furylmethyl)-2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)-4(3H)-quinazolinone](/img/structure/B4058539.png)

![6-[4-(methoxymethyl)-1-piperidinyl]-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4058552.png)
![2-chloro-4-nitro-N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B4058565.png)
![2-{[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]thio}-5-(methylthio)-1,3,4-thiadiazole](/img/structure/B4058576.png)


![2-[2-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]-N-phenylacetamide](/img/structure/B4058595.png)
![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-methoxy-4-nitrophenyl)benzamide](/img/structure/B4058603.png)